5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-Chlorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base, followed by cyclization to form the desired pyrrolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-d]pyrimidine compounds .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its biological activities.
Pyrido[2,3-d]pyrimidine: A related compound with applications in medicinal chemistry.
Thiazolo[4,5-d]pyrimidine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-(4-Chlorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H12ClN3O2 |
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Molecular Weight |
289.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H12ClN3O2/c1-17-10-7-16-12(8-3-5-9(15)6-4-8)11(10)13(19)18(2)14(17)20/h3-7,16H,1-2H3 |
InChI Key |
ZFCRIYGAALZNRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CNC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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